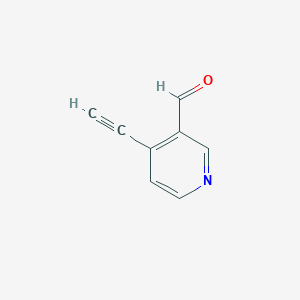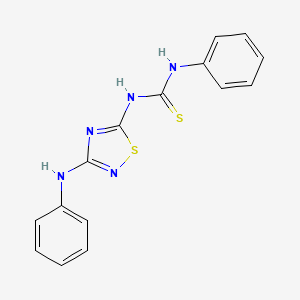
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thiadiazole ring, an aniline group, and a phenylthiourea moiety. This compound has garnered interest due to its potential biological activities and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea typically involves the reaction of 3-anilino-1,2,4-thiadiazole with phenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylurea
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylcarbamate
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylsulfonamide
Uniqueness
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, is responsible for its potential biological activities, setting it apart from similar compounds.
Propriétés
Numéro CAS |
917947-40-1 |
|---|---|
Formule moléculaire |
C15H13N5S2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-(3-anilino-1,2,4-thiadiazol-5-yl)-3-phenylthiourea |
InChI |
InChI=1S/C15H13N5S2/c21-14(17-12-9-5-2-6-10-12)19-15-18-13(20-22-15)16-11-7-3-1-4-8-11/h1-10H,(H3,16,17,18,19,20,21) |
Clé InChI |
HLSWPELXIBYLGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NSC(=N2)NC(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


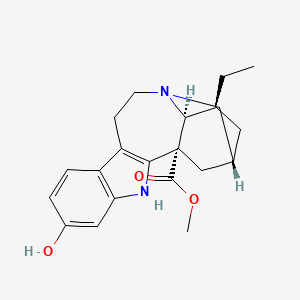
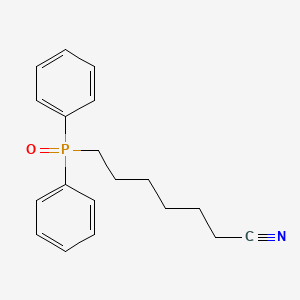
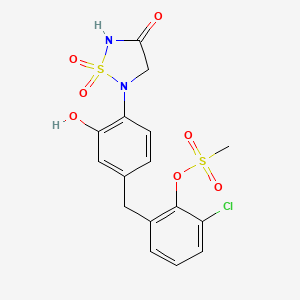
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)

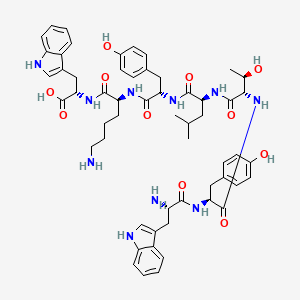
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

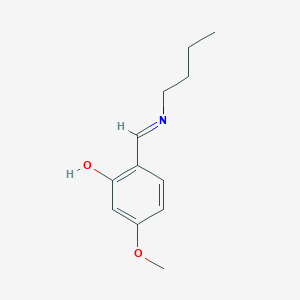
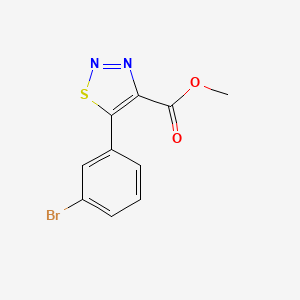
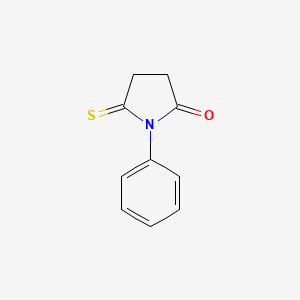
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
